molecular formula C14H17NO3 B6350152 3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1326815-35-3

3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No. B6350152
CAS RN: 1326815-35-3
M. Wt: 247.29 g/mol
InChI Key: CYHCRKFRXAEUFP-UHFFFAOYSA-N
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Description

The compound “3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid” is related to ibuprofen, a well-known non-steroidal anti-inflammatory drug . It is recognized as a potential impurity of ibuprofen . The compound is also known as Ibuprofen Impurity F .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of ibuprofen, with the (4-(2-methylpropyl)phenyl) group on the second carbon of the propanoic acid . The methylpropyl group is across from the first carbon in the benzene ring, which is the one attached to the propanoic acid group .

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

Pharmaceutical Development

Chiral Separation and Enantiomer Analysis

Material Science and Crystal Engineering

Computational Chemistry and Molecular Modeling

Thermal Analysis and Spectroscopy

Future Directions

Modifications of ibuprofen with amino acid isopropyl esters, which could include “3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid”, have shown potential to be more effective drugs with increased skin permeability compared with ibuprofen . This suggests potential future directions in the development of new pharmaceuticals.

properties

IUPAC Name

3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-9(2)7-10-3-5-11(6-4-10)12-8-13(14(16)17)18-15-12/h3-6,9,13H,7-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHCRKFRXAEUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NOC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid

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